1-(2,6-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Descripción general

Descripción

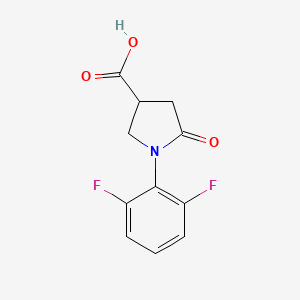

1-(2,6-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a fluorinated organic compound. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry. The compound’s structure includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a carboxylic acid functional group, which is known for its reactivity and ability to form various derivatives.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the use of fluorinated starting materials, such as 2,6-difluoroaniline, which undergoes cyclization and subsequent functional group transformations to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,6-Difluorophenyl)-

Actividad Biológica

1-(2,6-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, identified by CAS number 934189-18-1, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, supported by diverse research findings and data tables.

- Chemical Formula: CHFNO

- Molecular Weight: 241.19 g/mol

- IUPAC Name: 1-(2,6-difluorobenzyl)-5-oxo-3-pyrrolidinecarboxylic acid

- Appearance: Powder

- Purity: Typically ≥95%

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-oxopyrrolidine derivatives, including this compound. The compound has been tested against various cancer cell lines, notably A549 human lung adenocarcinoma cells.

Key Findings:

- Cytotoxicity Assessment:

- The compound was evaluated using the MTT assay, exposing A549 cells to a concentration of 100 µM for 24 hours.

- Results indicated a significant reduction in cell viability, with some derivatives exhibiting more potent activity than standard chemotherapeutic agents like cisplatin.

| Compound | Viability (%) | Comparison Agent |

|---|---|---|

| This compound | 66% | Cisplatin (control) |

- Structure-Activity Relationship:

- Variations in the structure of the pyrrolidine ring and substituents on the aromatic ring influenced the cytotoxic effects.

- Compounds with free amino groups showed enhanced anticancer activity compared to those with acetylamino groups.

Antimicrobial Activity

The increasing prevalence of antimicrobial resistance necessitates the exploration of novel compounds with effective antimicrobial properties. Research has demonstrated that derivatives of this compound exhibit promising activity against Gram-positive bacteria and drug-resistant fungi.

Key Findings:

- Antimicrobial Screening:

- The compound was screened against various multidrug-resistant pathogens using broth microdilution techniques.

- Notable activity was observed against strains such as Staphylococcus aureus and Klebsiella pneumoniae, indicating potential as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <128 µg/mL |

| Klebsiella pneumoniae | <128 µg/mL |

- Mechanism of Action:

- The exact mechanism remains under investigation; however, it is hypothesized that the compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Case Studies

Several case studies have evaluated the efficacy of this compound derivatives in preclinical models:

-

Study on Anticancer Activity:

- A study involving A549 cells compared various derivatives and found that modifications to the pyrrolidine structure significantly impacted cytotoxicity levels.

-

Antimicrobial Resistance Study:

- Research focused on the compound's effectiveness against resistant strains revealed that specific structural modifications could enhance its efficacy against resistant pathogens.

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis of this compound typically involves:

- Fluorinated Starting Materials : Utilizing compounds such as 2,6-difluoroaniline.

- Cyclization and Functional Group Transformations : These methods yield the desired compound through various chemical reactions.

Medicinal Chemistry

1-(2,6-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid serves as a valuable tool in the development of pharmaceuticals. Its unique structure allows it to interact with biological targets effectively.

Case Studies

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit significant anticancer properties by inhibiting specific cancer cell lines. For instance, studies have shown that modifications to the pyrrolidine ring can enhance its efficacy against breast cancer cells.

- Neuropharmacology : The compound has been investigated for its potential neuroprotective effects. Experiments suggest that it may aid in protecting neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.

Cell Biology

In cell biology, this compound is utilized as a research tool to study cellular mechanisms and pathways. It can serve as a probe to investigate the effects of fluorinated compounds on cell signaling and metabolism.

Experimental Applications

- Cell Viability Assays : Used to assess the impact of the compound on various cell lines.

- Mechanistic Studies : Employed to elucidate pathways involved in cellular responses to stress or drug treatment.

Propiedades

IUPAC Name |

1-(2,6-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NO3/c12-7-2-1-3-8(13)10(7)14-5-6(11(16)17)4-9(14)15/h1-3,6H,4-5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQJSUJYOHBXCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=C(C=CC=C2F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.